

2,4-Dimethoxyphenylacetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethoxyphenylacetic acid

Cat. No.: B016002

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2,4-Dimethoxyphenylacetic Acid**

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern chemical synthesis, the strategic value of a versatile molecular building block cannot be overstated. **2,4-Dimethoxyphenylacetic acid** (2,4-DMPAA) stands as a quintessential example of such a scaffold. Its elegantly functionalized aromatic core, featuring a carboxylic acid moiety and two activating methoxy groups, offers a rich playground for chemical manipulation. This guide provides an in-depth exploration of 2,4-DMPAA, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the molecule's behavior to drive innovation.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvents to interpreting analytical results.

Physicochemical Properties

The physical characteristics of 2,4-DMPAA dictate its handling, storage, and behavior in various solvent systems. The two methoxy groups enhance its solubility and reactivity compared to unsubstituted phenylacetic acid.[\[1\]](#)

Property	Value	Source
CAS Number	6496-89-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1] [2]
Molecular Weight	196.20 g/mol	[1] [2]
Appearance	White to pale yellow crystalline powder/solid	[1] [3] [4] [5]
Melting Point	108-115 °C (Lit. value: 110-113 °C)	[1] [2] [3]
Purity	≥98% (typically by GC)	[1] [5]
Storage	Store in a cool, dry place (0-8 °C recommended)	[1] [4] [5]

Spectroscopic Signature

The spectroscopic profile of 2,4-DMPAA is the primary tool for its identification and characterization. Understanding the expected signals is crucial for reaction monitoring and quality control.

Technique	Expected Signature
^1H NMR	~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). ~7.1 ppm (d, 1H): Aromatic proton ortho to the acetic acid group. ~6.4-6.5 ppm (m, 2H): Remaining two aromatic protons. ~3.8 ppm (s, 6H): Two methoxy group protons (-OCH ₃). ~3.6 ppm (s, 2H): Methylene protons (-CH ₂ -).
^{13}C NMR	~178 ppm: Carboxylic acid carbonyl carbon. ~160 ppm & ~158 ppm: Aromatic carbons attached to methoxy groups. ~132 ppm, ~122 ppm, ~105 ppm, ~99 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy carbons. ~36 ppm: Methylene carbon.
IR (KBr)	~2500-3300 cm ⁻¹ (broad): O-H stretch of carboxylic acid. ~1700 cm ⁻¹ (strong): C=O stretch of carboxylic acid. ~1615, 1585 cm ⁻¹ : C=C stretching of the aromatic ring. ~1290, 1040 cm ⁻¹ : C-O stretching of ether and carboxylic acid groups.
Mass Spec (EI)	M ⁺ at m/z 196: Molecular ion peak. Key Fragments: m/z 151 ([M-COOH] ⁺), m/z 136 ([M-COOH-CH ₃] ⁺).

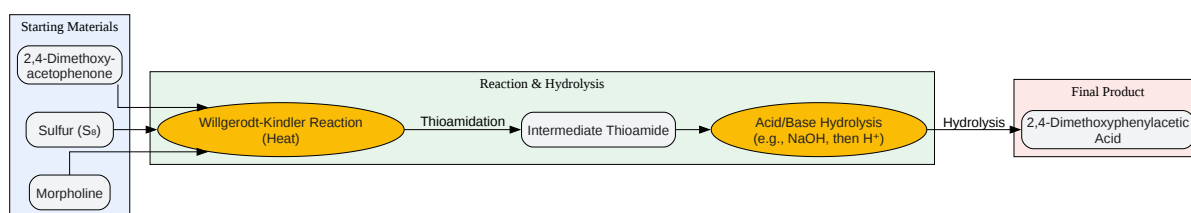
Note: Actual chemical shifts can vary based on the solvent and instrument used. The data presented is a generalized interpretation based on typical values for these functional groups.[\[6\]](#)
[\[7\]](#)[\[8\]](#)

Synthesis and Manufacturing: A Practical Approach

While several synthetic routes to 2,4-DMPAA exist, the Willgerodt-Kindler reaction offers a robust and widely utilized pathway, starting from the readily available 2,4-dimethoxyacetophenone. This reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the desired carboxylic acid.
[\[9\]](#)[\[10\]](#)[\[11\]](#)

The Willgerodt-Kindler Reaction Pathway

The causality behind this choice of synthesis lies in its efficiency. The reaction uniquely oxidizes the acetyl group and migrates the functionality to the terminal carbon in a one-pot procedure.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2,4-DMPAA via the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of 2,4-DMPAA

This protocol is a self-validating system; successful formation of the intermediate thioamide and its subsequent hydrolysis to the final product with the expected spectroscopic signature confirms the reaction's efficacy.

Step 1: Thioamide Formation

- Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).
 - Scientist's Insight: Morpholine serves as both the amine source and the solvent. An excess is used to ensure the reaction goes to completion. Sulfur is the oxidizing agent in

this rearrangement.^{[12][13]}

- Reaction: Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
- Work-up: Cool the reaction mixture to room temperature. Pour the dark, viscous liquid into a beaker of cold water. The crude thioamide product will often precipitate as a solid or an oil.
- Isolation: Isolate the crude thioamide by filtration or extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to Carboxylic Acid

- Setup: To the crude thioamide from the previous step, add a 10-20% aqueous solution of sodium hydroxide (NaOH).
- Reaction: Heat the mixture to reflux for 8-12 hours until the evolution of morpholine vapor ceases. This indicates the completion of hydrolysis.
 - Scientist's Insight: The hydrolysis of a thioamide is slower than that of a standard amide, necessitating prolonged heating. The reaction drives off the morpholine by-product, shifting the equilibrium towards the carboxylate salt.
- Work-up: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.
- Acidification: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This is best done in an ice bath as the neutralization is exothermic. **2,4-Dimethoxyphenylacetic acid** will precipitate as a solid.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Chemical Reactivity and Derivatization Potential

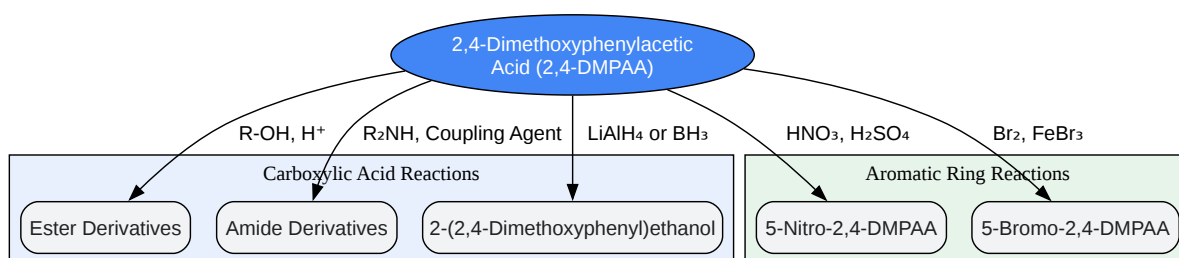
The synthetic utility of 2,4-DMPAA stems from the reactivity of its two key functional regions: the carboxylic acid group and the electron-rich aromatic ring.

Reactions at the Carboxylic Acid Group

The -COOH group is a versatile handle for transformations such as esterification, amidation, and reduction, providing access to a wide range of derivatives.

Reactions on the Aromatic Ring

The two methoxy groups are strongly activating and ortho, para-directing. Since the para position is blocked by the acetic acid side chain, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is directed primarily to the C5 position (ortho to the 4-methoxy group and meta to the 2-methoxy group). This regioselectivity is a key advantage in designing complex molecules.



[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **2,4-Dimethoxyphenylacetic acid**.

Applications in Research and Drug Development

2,4-DMPAA is not merely a laboratory curiosity; it is a pivotal intermediate in several high-value applications.^[14]

- **Pharmaceutical Intermediates:** It serves as a crucial building block in the synthesis of pharmaceuticals.^{[1][4]} Its structure is incorporated into molecules designed as anti-inflammatory and analgesic agents.^[1] The rationale is that the dimethoxyphenyl scaffold can mimic certain biological motifs or provide the necessary lipophilicity and electronic properties for receptor binding.
- **Metabolite Studies:** 2,4-DMPAA is a known metabolite of certain dopamine analogs and phenethylamine-based drugs.^{[3][15]} For instance, it is a key metabolite of the psychedelic compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine), formed via oxidative deamination.^[15] Studying its formation and clearance is vital for understanding the pharmacokinetics and toxicology of the parent compounds.
- **Agrochemicals:** The phenoxyacetic acid scaffold is famous in agricultural chemistry, with 2,4-D (2,4-Dichlorophenoxyacetic acid) being a classic example of a synthetic auxin herbicide.^[16] While 2,4-DMPAA is not a direct herbicide, its core structure is used in the development of new agrochemicals, leveraging the known bioactivity of this molecular class.^[1]
- **Material Science:** The compound is also explored in the development of specialized polymers and resins, where its aromatic structure can impart enhanced thermal stability and chemical resistance.^[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. 2,4-DMPAA is classified as an irritant, and appropriate precautions must be taken.

Safety Aspect	Guideline
GHS Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid	Eyes/Skin: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [17] [18] Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [17] [18] Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. [18] [19]
PPE	NIOSH/MSHA-approved respirator, chemical safety goggles, protective gloves, and a lab coat. [2] [17]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. [17] [18]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Conclusion

2,4-Dimethoxyphenylacetic acid is a testament to the power of a well-functionalized aromatic scaffold. Its predictable reactivity, accessible synthesis, and proven utility make it an indispensable tool for chemists across multiple disciplines. From enabling the synthesis of novel drug candidates to serving as a critical component in metabolic studies, 2,4-DMPAA

continues to be a molecule of significant scientific and commercial importance. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully harness its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5 [sigmaaldrich.com]
- 3. 2,4-Dimethoxyphenylacetic acid | 6496-89-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,4-Dimethoxyphenylacetic Acid | 6496-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,5-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3,4-Dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Willgerodt_rearrangement [chemeurope.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. nbinn.com [nbinn.com]
- 15. 2C-B - Wikipedia [en.wikipedia.org]
- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pfaltzandbauer.com [pfaltzandbauer.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dimethoxyphenylacetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016002#2-4-dimethoxyphenylacetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com